5-(Tert-butyl)-3-((diethylamino)methyl)benzene-1,2-diol: Potent DGAT1 Inhibition vs. Inactive DGAT2 Profile
The compound exhibits a stark selectivity profile against diacylglycerol O-acyltransferase (DGAT) isoforms, potently inhibiting mouse DGAT1 (IC50 = 40 nM) while showing no meaningful activity against human DGAT2 (IC50 > 10,000 nM) [1]. This >250-fold selectivity for DGAT1 over DGAT2 distinguishes it from non-selective lipid modulators and defines its utility in studying isoform-specific triglyceride synthesis pathways.
| Evidence Dimension | Inhibition of DGAT enzyme activity |
|---|---|
| Target Compound Data | IC50 = 40 nM (mouse DGAT1); IC50 > 10,000 nM (human DGAT2) |
| Comparator Or Baseline | Non-selective DGAT inhibitors typically show IC50 values < 1 µM for both isoforms. |
| Quantified Difference | Selectivity ratio > 250-fold (DGAT1 over DGAT2) |
| Conditions | Sf9 insect cells expressing mouse DGAT1 or human DGAT2; substrate: 1,2-dioleoyl-sn-glycerol + [14C]-palmitoyl-CoA |
Why This Matters
This ensures that experimental outcomes can be confidently attributed to DGAT1 modulation, avoiding confounding effects from DGAT2 inhibition.
- [1] BindingDB. BDBM50009432 (CHEMBL3233884): IC50 > 10,000 nM vs human DGAT2; IC50 = 40 nM vs mouse DGAT1. Accessed 2026. View Source
